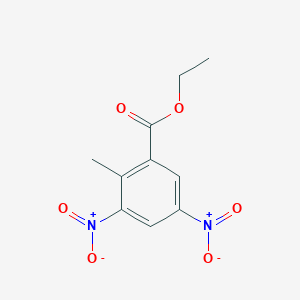
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound “3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine” is a chemical compound that has been studied for its potential applications in the field of medicine . It is an inhibitor of the interaction of menin with MLL and MLL fusion proteins, which are involved in certain types of cancer and other diseases .
Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structure Analysis
The molecular and supramolecular structures of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) have been studied using single crystal X-ray diffraction and spectroscopic data analysis. Computational analysis including density functional theory (DFT) and Hartree-Fock methods were employed to understand its structure and properties (Cuenú et al., 2017).
Nonlinear Optical Studies
Another derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrated significant nonlinear optical properties due to intramolecular charge transfer. This highlights the potential application of such compounds in optoelectronics and photonics (Tamer et al., 2016).
Chemical Synthesis and Reactivity
The utility of tert-butyl as a protecting group in pyrazole synthesis was explored, demonstrating its effectiveness in single-step preparation and its implications for safety and waste disposal in chemical synthesis processes (Pollock & Cole, 2014).
Synthesis Methodologies
Efficient synthesis methods for related compounds have been developed, showcasing operational ease, short reaction times, and high yields. These methods are significant for producing valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Hydrogen-Bonded Supramolecular Structures
Studies on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures in various dimensions, which is crucial for understanding molecular interactions and designing new materials (Castillo et al., 2009).
Mecanismo De Acción
The mechanism of action of “3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine” involves the inhibition of the interaction of menin with MLL and MLL fusion proteins . This interaction is a target for therapeutic intervention in various diseases and conditions, including leukemia, other cancers, and diabetes .
Propiedades
IUPAC Name |
5-tert-butyl-2-(2-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-6-4-5-7-10(9)17(18)19/h4-8H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWBAFWNXICID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)



![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)







